1,2-Oxazole-3-carbonyl isocyanate
Description
Historical Context and Evolution of Oxazole (B20620) and Isocyanate Chemistry
The story of 1,2-oxazole-3-carbonyl isocyanate is built upon the rich histories of its two core components: the oxazole ring and the isocyanate functional group.
The study of oxazole chemistry has a long history, with various synthetic methods developed over the years to construct this five-membered heterocycle. Early methods include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones. Another classical approach is the Fischer oxazole synthesis. illinoisstate.edu The development of methods like the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has further expanded the accessibility of substituted oxazoles. organic-chemistry.org Oxazole and its derivatives are recognized for their presence in numerous biologically active compounds, which has driven continuous innovation in their synthesis. nih.govderpharmachemica.comd-nb.info
The discovery of isocyanates dates back to the 19th century and is credited to Charles-Adolphe Wurtz. Isocyanates are characterized by the highly reactive -N=C=O functional group. A pivotal moment in isocyanate chemistry was the development of the Curtius rearrangement, discovered by Theodor Curtius in 1885. wikipedia.org This reaction allows for the conversion of carboxylic acids into isocyanates via the thermal decomposition of an acyl azide (B81097) intermediate. wikipedia.orgnih.govrsc.orgnih.gov This method is particularly relevant as it provides a direct pathway to acyl isocyanates, including this compound, from their corresponding carboxylic acids. nih.gov The high electrophilicity of the central carbon atom in the isocyanate group makes it a prime target for nucleophiles, leading to the formation of stable products like ureas and carbamates. nih.govresearchgate.net
Structural Significance and Synthetic Potential of the this compound Motif
The significance of this compound lies in its bifunctional nature. It serves as a molecular bridge, enabling the conjugation of the 1,2-oxazole scaffold to other molecules. The oxazole ring itself is a privileged structure in medicinal chemistry, often contributing to the pharmacological activity of a compound. nih.govderpharmachemica.com
The primary synthetic route to this compound involves the Curtius rearrangement of 1,2-oxazole-3-carbonyl azide. This precursor is typically generated from the corresponding 1,2-oxazole-3-carboxylic acid. The rearrangement proceeds with the loss of nitrogen gas to form the isocyanate, which is often generated and used in situ due to its high reactivity. nih.govnih.gov
The synthetic potential of this compound is realized through its reactions with various nucleophiles. As a highly reactive electrophile, the isocyanate readily undergoes addition reactions.
Key Reactions of this compound:
| Nucleophile | Reactant Type | Product |
|---|---|---|
| Amine (R-NH₂) | Primary or Secondary Amine | N-(1,2-oxazole-3-carbonyl)urea |
| Alcohol (R-OH) | Alcohol or Phenol | N-(1,2-oxazole-3-carbonyl)carbamate |
| Water (H₂O) | Water | 1,2-Oxazole-3-carboxamide (via an unstable carbamic acid) |
These reactions are highly efficient and allow for the modular construction of a diverse library of compounds, each featuring the 1,2-oxazole-3-carboxamide core structure.
Overview of Research Areas Pertaining to this compound
The primary research area that leverages the synthetic potential of this compound is medicinal chemistry and drug discovery . The oxazole nucleus is a component of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govd-nb.infonih.gov
The ability of this compound to readily form ureas and carbamates is particularly valuable in this context. Urea (B33335) and carbamate (B1207046) linkages are prevalent in many bioactive molecules, contributing to their binding affinity to biological targets and their pharmacokinetic properties. researchgate.netwayne.edu By using this compound as a reactive intermediate, chemists can systematically synthesize series of novel oxazole-containing ureas and carbamates for biological screening. This approach is a powerful tool in lead optimization and the exploration of structure-activity relationships (SAR). For instance, various substituted 1,2,4-triazole-3-carboxamides have been synthesized and evaluated for their biological activities. nih.govmdpi.com Similarly, research has been conducted on the synthesis and biological evaluation of oxazolone (B7731731) carboxamides as potential therapeutic agents. nih.gov
The following table summarizes the types of biologically active compounds that can be accessed through the reactivity of this compound.
| Compound Class | Potential Biological Activities |
|---|---|
| Oxazole-based Ureas | Anticancer, Antimicrobial, Enzyme inhibition |
| Oxazole-based Carbamates | Anticancer, Anti-inflammatory, Neuroprotective |
| Oxazole Carboxamides | Antimicrobial, Antiviral, Enzyme inhibition |
Structure
3D Structure
Properties
CAS No. |
38027-53-1 |
|---|---|
Molecular Formula |
C5H2N2O3 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C5H2N2O3/c8-3-6-5(9)4-1-2-10-7-4/h1-2H |
InChI Key |
SMPLHZTVTZAEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=O)N=C=O |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Elucidation of 1,2 Oxazole 3 Carbonyl Isocyanate
Reactivity Profile of the Isocyanate Group in 1,2-Oxazole-3-carbonyl Isocyanate
The principal mode of reaction for isocyanates is nucleophilic addition to the central carbon of the cumulative double bond system. masterorganicchemistry.comacademie-sciences.fr The general mechanism involves the attack of a nucleophile, which breaks the C=N pi bond and results in an intermediate that is subsequently protonated. The high electrophilicity of this compound makes it an excellent substrate for these transformations.
The reaction of isocyanates with alcohols and amines is a fundamental and highly efficient method for forming carbamates and ureas, respectively. rsc.orglibretexts.org These reactions are typically rapid, exothermic, and often proceed without the need for a catalyst, although base catalysis can be employed to increase the rate. rsc.org
This compound is expected to react readily with primary and secondary alcohols to yield stable N-(1,2-oxazol-3-ylcarbonyl)carbamates. Similarly, its reaction with primary or secondary amines will produce the corresponding N,N'-substituted N-(1,2-oxazol-3-ylcarbonyl)ureas. acs.org
Table 1: Representative Nucleophilic Addition Reactions with Alcohols and Amines
| Nucleophile | Reagent (Example) | Product Type | General Product Structure |
| Alcohol | Methanol (CH₃OH) | Carbamate (B1207046) | |
| Amine | Aniline (C₆H₅NH₂) | Urea (B33335) |
Beyond alcohols and amines, the electrophilic isocyanate carbon of this compound is susceptible to attack by a variety of other nucleophiles.
Thiols: The addition of thiols to isocyanates is a highly efficient process, often categorized as a "click" reaction, that yields thiocarbamates. rsc.orgupc.edu This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the thiolate anion, which can be generated with a base catalyst. upc.eduacs.org The reaction of this compound with a thiol (R-SH) would produce an S-alkyl/aryl N-(1,2-oxazol-3-ylcarbonyl)thiocarbamate.
Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can also add to isocyanates. researchgate.netmasterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond. The initial adduct, upon acidic workup, would typically yield a β-keto amide derivative, specifically a 3-oxo-3-(substituted)-N-(1,2-oxazol-3-ylcarbonyl)propanamide. These reactions provide a powerful tool for carbon-chain extension. youtube.comlibretexts.org
Acyl isocyanates are versatile partners in cycloaddition reactions, where the cumulative double bonds of the isocyanate group can participate as a 2π component. wayne.educapes.gov.br These reactions provide direct routes to various heterocyclic systems.
This compound is predicted to undergo several types of cycloaddition reactions:
[4+2] Cycloaddition (Diels-Alder Reaction): Acting as a dienophile, the C=N bond of the acyl isocyanate can react with conjugated dienes to form six-membered nitrogen-containing heterocycles. This pericyclic reaction is a powerful tool for constructing complex ring systems with high stereocontrol. libretexts.org
[3+2] Cycloaddition: With 1,3-dipolar species such as nitrile oxides, azides, or azomethine ylides, the isocyanate can participate in [3+2] cycloadditions to furnish five-membered heterocycles. researchgate.netnih.gov For instance, reaction with an azide (B81097) could lead to a triazolone ring system.
[2+2] Cycloaddition: Reactions with electron-rich alkenes can lead to the formation of four-membered β-lactam rings, although this pathway is sometimes less common for acyl isocyanates compared to other cycloadditions. libretexts.org
Cycloaddition reactions are a primary method for converting this compound into new, more complex heterocyclic frameworks. The nature of the cycloaddition partner dictates the structure of the resulting heterocycle.
Table 2: Predicted Cycloaddition Reactions and Resulting Heterocycles
| Cycloaddition Type | Reactant Partner (Example) | Resulting Heterocyclic Core |
| [4+2] | 1,3-Butadiene | Dihydropyridinone |
| [3+2] | Aza-oxyallyl Cation | 1,2,4-Oxadiazol-5-one |
| [3+2] | Organic Azide (R-N₃) | 1,2,3,4-Tetrazol-5-one / Triazolone |
| [3+2] | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazol-5-one |
Polymerization and Oligomerization Pathways
The isocyanate functionality is well-known for its high reactivity toward nucleophiles, a characteristic that forms the basis of polyurethane and polyurea chemistry. The this compound molecule, possessing a highly electrophilic isocyanate group, is a prime candidate for various polymerization and oligomerization reactions. The reactivity of the isocyanate is further enhanced by the adjacent electron-withdrawing carbonyl group.
The primary pathway for polymerization involves the reaction of the isocyanate group with a suitable polyfunctional co-monomer. For instance, reaction with diols or polyols would lead to the formation of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate, resulting in the formation of a urethane (B1682113) linkage. When a di-isocyanate is treated with a diol, polymer chains are formed. wikipedia.org Similarly, reaction with diamines or polyamines would yield polyureas through the formation of urea linkages.
Oligomerization can occur under controlled stoichiometric conditions. For example, reacting this compound with a di-functional nucleophile in a specific molar ratio can produce well-defined oligomers. Studies on related systems, such as the oligomerization of bis-isoxazole diols with di-isocyanates, have shown that reaction conditions, like temperature, can significantly influence the structure and composition of the resulting oligomers. Performing reactions at elevated temperatures has been observed to alter the product ratios compared to reactions conducted at room temperature.
In the absence of a co-monomer, isocyanates can undergo self-polymerization or cyclization, although this often requires specific catalysts or conditions. For instance, phosphine (B1218219) oxides are known to catalyze the dimerization or trimerization of isocyanates. Acids and bases can also initiate polymerization reactions in these materials. noaa.gov
Table 1: Potential Polymerization Reactions of this compound
| Co-monomer Type | Linkage Formed | Polymer Type |
|---|---|---|
| Diol / Polyol | Urethane | Polyurethane |
| Diamine / Polyamine | Urea | Polyurea |
Reactivity of the 1,2-Oxazole Ring System in this compound
The chemical behavior of the 1,2-oxazole ring in the title compound is profoundly influenced by the strongly electron-withdrawing -C(O)NCO group at the C3 position. This substituent significantly modulates the electron density and aromatic character of the heterocyclic nucleus, thereby dictating its susceptibility to various reaction types.
Electrophilic Aromatic Substitution on the Oxazole (B20620) Nucleus
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing both an electron-donating oxygen atom and an electron-withdrawing pyridine-type nitrogen atom. chemicalbook.com In unsubstituted isoxazole (B147169), electrophilic substitution, such as nitration or halogenation, preferentially occurs at the C4 position. reddit.com This is because the resonance stabilization of the Wheland intermediate is most effective for attack at this position.
However, the presence of the carbonyl isocyanate group at C3 dramatically alters this reactivity profile. The -C(O)NCO group is a powerful deactivating group, withdrawing electron density from the ring via both the inductive effect (-I) and the resonance effect (-R). lumenlearning.com This withdrawal of electron density makes the entire isoxazole ring significantly less nucleophilic and therefore much less reactive towards electrophiles. lumenlearning.com Consequently, electrophilic aromatic substitution on this compound would be substantially more difficult compared to unsubstituted isoxazole and would likely require harsh reaction conditions. If substitution were to occur, it would still be directed to the C4 position, as this remains the least deactivated site. Research on other isoxazoles has shown that even with electron-withdrawing groups on the ring, functionalization can be achieved, though often requiring specific catalytic systems to proceed under milder conditions. researchgate.netnih.gov
Nucleophilic Reactions and Ring Transformations of the Oxazole Moiety
The electron-deficient nature imparted by the C3-substituent makes the 1,2-oxazole ring in the title compound susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNA_r) typically requires a good leaving group, the high degree of activation from the -C(O)NCO group could facilitate such reactions. Studies on 5-nitroisoxazoles have demonstrated that the nitro group can be readily displaced by various nucleophiles, highlighting the ring's capacity to undergo SNA_r when sufficiently activated. rsc.org In this compound, a nucleophile could potentially attack the C5 position, especially if a leaving group is present.
The isoxazole ring is also known to undergo ring-opening reactions due to the inherent weakness of the N-O bond. nih.gov These transformations can be initiated by various means, including:
Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond, typically leading to the formation of an enaminone or related species.
Base-Promoted Rearrangement: Strong bases can deprotonate the C4 position, initiating a cascade of reactions that results in ring opening and rearrangement. The Boulton–Katritzky rearrangement is a known transformation for certain isoxazole systems. beilstein-journals.org
Photochemical Rearrangement: Under UV irradiation, the N-O bond can cleave, leading to an intermediate azirine, which can then rearrange to form an oxazole.
The strong electron-withdrawing group at C3 would likely facilitate ring-opening pathways that involve the formation of an anionic intermediate, as it would help to stabilize the negative charge.
Intramolecular Reactivity and Synergistic Effects Between Oxazole and Carbonyl Isocyanate Functionalities
Electronic Interactions and Resonance Contributions
A significant synergistic effect exists between the 1,2-oxazole ring and the 3-carbonyl isocyanate substituent, where the electronic properties of each moiety are mutually influenced. The isoxazole ring itself possesses a complex electronic character, with the electronegative, pyridine-like nitrogen atom acting as an electron sink, while the ether-like oxygen atom can act as a π-electron donor. chemicalbook.com
This balance is dramatically shifted by the attachment of the carbonyl isocyanate group. This substituent is powerfully electron-withdrawing through two mechanisms:
Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms in the -C(O)NCO group pulls electron density away from the C3 carbon and, by extension, from the entire ring system through the sigma bond framework.
Resonance Effect (-R): The π-system of the carbonyl and isocyanate groups can delocalize π-electrons from the isoxazole ring, further decreasing its electron density. lumenlearning.com
This strong electronic pull has two major consequences:
On the Ring: The isoxazole ring is strongly deactivated towards electrophilic attack and simultaneously activated towards nucleophilic attack and ring-opening, as described in section 3.2. The π-deficient character of the ring is enhanced. mdpi.com
On the Substituent: The electron-withdrawing nature of the isoxazole ring itself enhances the electrophilicity of the carbonyl carbon, which in turn amplifies the electrophilicity of the isocyanate carbon. This makes the isocyanate group in this molecule particularly reactive towards nucleophiles compared to a simple alkyl or aryl isocyanate. rsc.org
The resonance structures below illustrate the delocalization of electron density away from the ring and towards the substituent.
Table 2: Key Resonance Contributors for this compound
| Structure Description | Resonance Form |
|---|---|
| Neutral Form | Isoxazole-C(=O)-N=C=O |
| Charge-separated form showing electron withdrawal from the ring to the carbonyl oxygen. | +Isoxazole=C(O-)-N=C=O |
These electronic interactions define the molecule's chemical personality, creating a highly reactive isocyanate functionality appended to an electron-poor heterocyclic ring that is itself primed for nucleophilic attack or rearrangement.
Advanced Mechanistic Investigations
The reaction pathways of this compound are expected to be diverse, encompassing nucleophilic additions and cycloadditions. The elucidation of these pathways involves the identification of key intermediates and transition states.
Nucleophilic Addition: In the presence of nucleophiles such as alcohols or amines, this compound is expected to undergo rapid addition to form the corresponding N-(1,2-oxazol-3-ylcarbonyl)carbamates and ureas, respectively. The reaction is initiated by the attack of the nucleophile on the electrophilic isocyanate carbon, leading to a tetrahedral intermediate. This intermediate is stabilized by the electron-withdrawing isoxazole ring. Subsequent proton transfer leads to the final product.
Plausible Reaction Pathway for Nucleophilic Addition:
Step 1: Nucleophilic attack on the isocyanate carbon.
Step 2: Formation of a tetrahedral intermediate.
Step 3: Proton transfer to the nitrogen atom.
Step 4: Formation of the stable carbamate or urea derivative.
Cycloaddition Reactions: this compound can also participate in cycloaddition reactions, for example, with nitrones to form oxadiazolidinone derivatives. acs.org The mechanism of such reactions can be either concerted or stepwise. In a concerted mechanism, bond formation occurs simultaneously, passing through a single transition state. In a stepwise mechanism, a zwitterionic intermediate is formed first, which then cyclizes to the final product. acs.org The stability of this intermediate is critical and is influenced by the electronic nature of the isoxazole ring and the reaction medium. acs.org
Postulated Intermediates in the Reaction of this compound:
| Reaction Type | Plausible Intermediate | Key Stabilizing/Destabilizing Factors |
| Nucleophilic Addition | Tetrahedral Intermediate | Stabilized by the electron-withdrawing isoxazole ring. |
| [3+2] Cycloaddition with Nitrones | Zwitterionic Intermediate | Stability is dependent on solvent polarity and the electronic nature of substituents. acs.org |
The kinetic and thermodynamic parameters of reactions involving this compound are anticipated to be in line with those of other reactive acyl isocyanates. The reactions are generally fast and exothermic.
Kinetics: The rates of nucleophilic additions are expected to be high due to the high electrophilicity of the isocyanate carbon. The reaction rate will be dependent on the nucleophilicity of the attacking species and the solvent polarity. For cycloaddition reactions, the kinetics can be influenced by the nature of the dipole and the dipolarophile. acs.org Computational studies on similar systems suggest that the activation barriers for these reactions are sensitive to the solvent environment. acs.org
Illustrative Kinetic and Thermodynamic Data for Acyl Isocyanate Reactions (Based on Analogous Systems):
| Reaction Type | Reactant | Solvent | Activation Energy (kcal/mol) (Illustrative) | Reaction Enthalpy (kcal/mol) (Illustrative) |
| Nucleophilic Addition | Methanol | Dichloromethane | ~10-15 | ~ -20 to -25 |
| [3+2] Cycloaddition | C-Phenyl-N-methylnitrone | Chloroform | ~15-20 acs.org | ~ -15 to -20 acs.org |
Note: The data in the table is illustrative and based on general values for similar acyl isocyanate reactions. Specific experimental or computational data for this compound is not available.
Derivatization and Functionalization of 1,2 Oxazole 3 Carbonyl Isocyanate Scaffolds
Chemoselective Modification of the Isocyanate Group
The isocyanate group is a highly reactive functional group that readily undergoes addition reactions with a variety of nucleophiles. This reactivity allows for the chemoselective modification of the 1,2-oxazole-3-carbonyl isocyanate scaffold, providing a straightforward route to a diverse array of derivatives.
The general reaction involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group. Common nucleophiles used in these reactions include alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively.
Reaction with Alcohols: The reaction of this compound with alcohols yields the corresponding N-(1,2-oxazol-3-ylcarbonyl)carbamates. This reaction is typically carried out in an inert solvent and may be catalyzed by a base.
Reaction with Amines: Amines react readily with this compound to form N-(1,2-oxazol-3-ylcarbonyl)ureas. This reaction is generally fast and proceeds under mild conditions. A wide range of primary and secondary amines can be employed, allowing for the introduction of various substituents.
Reaction with Thiols: The reaction with thiols produces N-(1,2-oxazol-3-ylcarbonyl)thiocarbamates. This reaction often requires a catalyst, such as a tertiary amine, to proceed efficiently.
Table 1: Examples of Chemoselective Modifications of the Isocyanate Group
| Nucleophile | Reagent Example | Product Type |
| Alcohol | Ethanol | N-(1,2-oxazol-3-ylcarbonyl)ethyl carbamate (B1207046) |
| Primary Amine | Aniline | 1-(1,2-oxazol-3-ylcarbonyl)-3-phenylurea |
| Secondary Amine | Diethylamine | 1-(1,2-oxazol-3-ylcarbonyl)-3,3-diethylurea |
| Thiol | Thiophenol | S-phenyl N-(1,2-oxazol-3-ylcarbonyl)thiocarbamate |
Functionalization of the 1,2-Oxazole Ring (e.g., at C-4, C-5 positions)
While the isocyanate group provides a primary site for modification, the 1,2-oxazole ring itself can be further functionalized, typically at the C-4 and C-5 positions. The reactivity of these positions is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. youtube.com
Electrophilic Substitution: The 1,2-oxazole ring is generally deactivated towards electrophilic substitution due to the presence of two electronegative heteroatoms. youtube.com However, under certain conditions, reactions such as halogenation can be achieved. For instance, bromination of some oxazole (B20620) derivatives can occur selectively at the C-4 position. researchgate.net
Lithiation and Subsequent Electrophilic Quench: A more versatile approach for functionalizing the C-4 and C-5 positions is through metallation, typically using a strong base like n-butyllithium, followed by quenching with an electrophile. This method allows for the introduction of a wide range of substituents, including alkyl, aryl, and silyl (B83357) groups. The regioselectivity of the lithiation can often be controlled by the appropriate choice of directing groups and reaction conditions. Research has shown that both C-2 and C-5 positions of the oxazole ring can be selectively arylated using palladium catalysis with specific phosphine (B1218219) ligands and solvent conditions. organic-chemistry.org
Cycloaddition Reactions: The 1,2-oxazole ring can participate in cycloaddition reactions, acting as a diene. This allows for the construction of more complex fused ring systems. youtube.com
Table 2: Methods for Functionalization of the 1,2-Oxazole Ring
| Position | Reaction Type | Reagents | Potential Substituents |
| C-4 | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
| C-5 | Direct Arylation | Aryl halides, Pd catalyst | Aryl groups |
| C-2 & C-5 | Direct Arylation | Aryl halides, Pd catalyst, specific ligands | Aryl groups organic-chemistry.org |
| C-4 / C-5 | Lithiation/Electrophilic Quench | n-BuLi, then E+ (e.g., R-X, RCHO) | Alkyl, Aryl, Hydroxyalkyl |
Synthesis of Complex Oxazole-Fused Polycyclic Systems
The this compound scaffold can serve as a key building block in the synthesis of more elaborate, fused polycyclic systems. These complex structures are of interest due to their potential for novel biological activities.
One common strategy involves intramolecular reactions where a suitably positioned nucleophile within the molecule attacks the isocyanate group or another reactive site on the oxazole ring. For instance, an intramolecular [4+2] cycloaddition (Diels-Alder reaction) can lead to the formation of fused bicyclic or polycyclic systems.
Another approach is the use of tandem or domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For example, the reaction of tautomers of certain 2-(heterocyclic)-1-phenylethenols with N-(chlorocarbonyl) isocyanate can lead to the formation of functionalized 5,6-ring-fused pyrimidine-diones. researchgate.net The synthesis of fused isoxazoles can also be achieved through various methods, including intramolecular nitrile oxide cycloadditions and reactions involving hydroxylamine (B1172632) hydrochloride. mdpi.com
Stereocontrolled Synthesis and Chiral Derivatization
The introduction of chirality into molecules is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. Stereocontrolled synthesis and chiral derivatization of the this compound scaffold can be achieved through several approaches.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the 1,2-oxazole core, which can then direct the stereochemical outcome of subsequent reactions. The auxiliary can later be removed to yield the desired chiral product.
Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective functionalization of the 1,2-oxazole ring or stereoselective reactions involving the isocyanate group.
Resolution of Racemates: A racemic mixture of a derivatized 1,2-oxazole can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Research into stereocontrolled reactions involving heterocyclic intermediates has demonstrated that it is possible to achieve high levels of stereocontrol in the synthesis of complex molecules containing oxazole-like structures. iupac.org For instance, the synthesis of erythro-sphingosine derivatives has been accomplished with complete stereocontrol using a 4,5-dihydro-1,3-oxazole intermediate. iupac.org
Computational and Theoretical Chemistry of 1,2 Oxazole 3 Carbonyl Isocyanate
Electronic Structure and Bonding Characteristics
The electronic structure of 1,2-oxazole-3-carbonyl isocyanate is fundamentally determined by the arrangement of its constituent atoms and the distribution of electrons within the molecule. The 1,2-oxazole ring is an aromatic heterocycle, and its electronic properties are influenced by the presence of both an oxygen and a nitrogen atom adjacent to each other. nih.gov This arrangement affects the electron density distribution across the ring.
Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are crucial for elucidating these properties. For the parent isoxazole (B147169) molecule, studies have shown that the highest occupied molecular orbitals (HOMOs) have π- and lone-pair character. dtu.dk The substitution of a carbonyl isocyanate group at the 3-position is expected to significantly influence the electronic landscape. The electron-withdrawing nature of the carbonyl and isocyanate groups will likely lower the energy of the molecular orbitals and affect the charge distribution.
Quantum chemistry methods are instrumental in calculating molecular geometries and predicting various properties. researchgate.net For instance, methods like PM3 and DFT can be used to study the effect of substituents on the isoxazole system. researchgate.net These calculations can provide detailed information on bond lengths, bond angles, and charge densities.
Table 1: Calculated Bond Lengths and Atomic Charges for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Atom | Atomic Charge (e) |
| O1-N2 | 1.42 | O1 (oxazole) | -0.25 |
| N2-C3 | 1.32 | N2 (oxazole) | -0.15 |
| C3-C4 | 1.44 | C3 (oxazole) | +0.30 |
| C4-C5 | 1.36 | C4 (oxazole) | -0.10 |
| C5-O1 | 1.35 | C5 (oxazole) | -0.05 |
| C3-C(O) | 1.48 | C (carbonyl) | +0.50 |
| C(O)-N(CO) | 1.38 | O (carbonyl) | -0.45 |
| N(CO)-C(O) | 1.18 | N (isocyanate) | -0.35 |
| C(O)-O | 1.20 | C (isocyanate) | +0.60 |
| O (isocyanate) | -0.40 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry is a powerful tool for predicting the reaction mechanisms of this compound and determining the energetic profiles of its potential reactions. The isocyanate group is highly reactive and can participate in a variety of reactions, including nucleophilic additions and cycloadditions.
Theoretical calculations can be used to model the transition states and intermediates of these reactions, providing insights into the reaction pathways and activation energies. For example, the reaction of the isocyanate with a nucleophile, such as an alcohol or an amine, can be modeled to determine the most likely site of attack and the energy barriers involved.
The 1,3-dipolar cycloaddition is a common reaction for the synthesis of isoxazolines. researchgate.net While this compound is already an isoxazole, the reactivity of the isocyanate group can be studied in the context of cycloaddition reactions. Theoretical models can predict the feasibility and stereoselectivity of such reactions.
Table 2: Calculated Activation Energies for Reactions of this compound (Illustrative Data)
| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |
| Nucleophilic Addition | Methanol | Methyl (1,2-oxazol-3-ylcarbonyl)carbamate | 15.2 |
| Nucleophilic Addition | Aniline | 1-(1,2-Oxazol-3-ylcarbonyl)-3-phenylurea | 12.8 |
| [2+2] Cycloaddition | Ethylene | 1-(1,2-Oxazol-3-ylcarbonyl)-azetidin-2-one | 25.5 |
Note: The data in this table is illustrative and represents typical values that would be obtained from transition state calculations.
Spectroscopic Property Calculations and Conformational Analysis
Computational methods are widely used to calculate spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. dtu.dk For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of the characteristic vibrational modes, such as the N=C=O stretching of the isocyanate group and the C=O stretching of the carbonyl group.
NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the connectivity of the atoms.
Conformational analysis of this compound is also a key aspect of its theoretical study. The molecule has rotational freedom around the single bond connecting the carbonyl group to the oxazole (B20620) ring. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Table 3: Calculated Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Technique | Parameter | Calculated Value |
| IR Spectroscopy | ν(N=C=O) | 2250 cm⁻¹ |
| ν(C=O) | 1750 cm⁻¹ | |
| ¹³C NMR Spectroscopy | δ(C3) | 160 ppm |
| δ(C=O, carbonyl) | 165 ppm | |
| δ(C=O, isocyanate) | 125 ppm | |
| ¹H NMR Spectroscopy | δ(H4) | 7.2 ppm |
| δ(H5) | 8.5 ppm |
Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic calculations.
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict their reactivity based on calculated molecular descriptors.
Molecular descriptors that are often used in QSAR studies include electronic parameters (such as HOMO and LUMO energies, and atomic charges), steric parameters (such as molecular volume and surface area), and topological indices. The HOMO-LUMO energy gap is a particularly important descriptor, as it can be related to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
By studying a series of substituted 1,2-oxazole-3-carbonyl isocyanates, a QSAR model could be constructed to understand how different substituents on the oxazole ring affect the reactivity of the isocyanate group. This would be valuable for designing new molecules with tailored reactivity for specific applications.
Table 4: Calculated Molecular Descriptors for Structure-Reactivity Studies of Substituted 1,2-Oxazole-3-carbonyl Isocyanates (Illustrative Data)
| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Index |
| H | -8.5 | -1.2 | 7.3 | 1.00 |
| CH₃ | -8.2 | -1.1 | 7.1 | 1.15 |
| Cl | -8.8 | -1.5 | 7.3 | 0.98 |
| NO₂ | -9.5 | -2.0 | 7.5 | 0.85 |
Note: The data in this table is illustrative and represents typical values that would be obtained from electronic structure calculations for a QSAR study.
Applications of 1,2 Oxazole 3 Carbonyl Isocyanate As a Versatile Synthetic Building Block
Role in the Total Synthesis of Natural Products and Analogues
The 1,2-oxazole motif is a key structural feature in numerous marine natural products, which are renowned for their potent biological activities, including antitumor, antiviral, and anti-inflammatory properties. nio.res.inresearchgate.net The utility of 1,2-Oxazole-3-carbonyl isocyanate in this field lies in its ability to act as a versatile synthon for introducing the 1,2-oxazole core along with a reactive handle for further molecular elaboration.
The isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is particularly valuable in the late-stage functionalization of complex intermediates during the total synthesis of natural products. For instance, in the synthesis of analogues of oxazole-containing natural products like phorboxazole or hennoxazole, the isocyanate can be employed to append side chains or to link different fragments of the molecule together. nio.res.in
A key advantage of using this compound is the ability to construct complex molecules in a modular fashion. Synthetic strategies can be designed where the 1,2-oxazole core is first established, and then the isocyanate functionality is used to introduce diversity by reacting it with a library of nucleophiles. This approach allows for the rapid generation of a series of natural product analogues for structure-activity relationship (SAR) studies. The mild reaction conditions typically required for isocyanate chemistry are compatible with a wide range of functional groups, which is a crucial consideration in the context of complex natural product synthesis. pitt.edu
| Natural Product Class | Key Structural Feature | Potential Application of this compound |
| Phorboxazoles | Polyoxazole macrocycle | Introduction of oxazole-carbamate linkages for side-chain attachment. |
| Hennoxazoles | Bisoxazole-containing marine natural products | Linkage of oxazole (B20620) fragments via urea or carbamate bonds. |
| Bengazoles | Polyoxazole derivatives | Synthesis of simplified analogues for SAR studies. |
Utility in the Construction of Diverse Heterocyclic Libraries
The demand for novel heterocyclic compounds for high-throughput screening in drug discovery has driven the development of efficient methods for the synthesis of diverse chemical libraries. chemscene.com this compound is an ideal starting material for the construction of such libraries due to its dual functionality. The isocyanate group can participate in a variety of cycloaddition and annulation reactions to form new heterocyclic rings.
For example, reaction with enamines or other electron-rich alkenes can lead to the formation of fused pyrimidine-like structures. Furthermore, intramolecular reactions are possible if a suitable nucleophile is present on a substituent attached to the oxazole ring. This can lead to the formation of bicyclic and polycyclic systems with diverse substitution patterns. researchgate.net
The van Leusen oxazole synthesis and other multicomponent reactions are powerful tools for generating substituted oxazoles. organic-chemistry.org By incorporating this compound into these synthetic routes, it is possible to generate libraries of compounds with a high degree of molecular diversity. The isocyanate can be reacted with a panel of alcohols, amines, or other nucleophiles either before or after the primary heterocycle-forming reaction, further expanding the chemical space that can be explored. nih.gov
| Reaction Type | Reactant | Resulting Heterocycle |
| [4+2] Cycloaddition | Dienes | Fused pyridone derivatives |
| [3+2] Cycloaddition | Azides | Tetrazole derivatives |
| Annulation | Enamines | Fused pyrimidinone derivatives |
| Reaction with Dinucleophiles | Hydrazines, Amidines | Fused triazine or pyrimidine (B1678525) derivatives |
Applications in Polymer Chemistry and Materials Science
Isocyanates are fundamental building blocks in polymer chemistry, most notably in the production of polyurethanes. The incorporation of the 1,2-oxazole moiety into a polymer backbone via this compound can impart unique properties to the resulting material. The oxazole ring is known to be a rigid and planar structure, which can enhance the thermal stability and mechanical strength of polymers.
Polyurethanes are typically synthesized by the polyaddition reaction of a diisocyanate with a diol. By using a diol and this compound, or a di-functionalized oxazole diisocyanate, novel polyurethanes with pendant oxazole groups can be prepared. These materials could find applications as high-performance plastics, coatings, or adhesives with improved thermal and chemical resistance.
Furthermore, the oxazole ring can be a site for post-polymerization modification. For example, the nitrogen atom of the oxazole can be quaternized to introduce charge into the polymer, potentially leading to materials with interesting conductivity or self-assembly properties. The development of isocyanate-free methods for producing polymers like polyoxazolidones highlights the ongoing innovation in this field, and oxazole-containing isocyanates could offer new avenues for creating functional polymers. rsc.org
| Polymer Type | Monomers | Potential Properties |
| Polyurethanes | Diol, this compound (or derivative) | Enhanced thermal stability, rigidity, chemical resistance. |
| Polyureas | Diamine, this compound (or derivative) | High strength fibers, elastomers. |
| Functional Polymers | Post-polymerization modification of oxazole ring | Conductive materials, stimuli-responsive polymers. |
Design and Synthesis of Advanced Chemical Probes and Ligands
Chemical probes are essential tools for studying biological systems, and ligands are crucial for modulating the function of proteins and other biomolecules. The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into many biologically active molecules. nih.gov this compound provides a convenient means to attach this valuable pharmacophore to other molecules of interest, such as fluorescent dyes, affinity tags, or solid supports.
The isocyanate group can be used to covalently link the oxazole moiety to a protein of interest through reaction with lysine (B10760008) residues or the N-terminus. This can be used to create selective inhibitors or to label proteins for imaging studies. The design of novel ligands for receptors and enzymes often involves the exploration of different linkers and pharmacophores. The modular nature of syntheses involving this compound allows for the rapid generation of focused libraries of ligands with systematic variations in their structure. nih.gov
For example, a library of potential enzyme inhibitors could be created by reacting the isocyanate with a series of small molecule fragments that are known to bind to the active site of the target enzyme. This approach, known as fragment-based drug discovery, can be a highly efficient way to identify new lead compounds.
| Application | Description | Example |
| Chemical Probes | Covalent labeling of biomolecules for study. | Attaching a fluorescent dye to a protein via an oxazole-linked carbamate. |
| Affinity Ligands | Immobilization of molecules for purification or binding assays. | Attaching a drug candidate to a solid support for affinity chromatography. |
| Drug Discovery | Synthesis of libraries of potential drug candidates. | Creating a library of enzyme inhibitors by reacting the isocyanate with diverse small molecules. |
Future Perspectives and Emerging Directions in 1,2 Oxazole 3 Carbonyl Isocyanate Research
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The future synthesis of 1,2-Oxazole-3-carbonyl isocyanate will likely be driven by the principles of green and sustainable chemistry, emphasizing high efficiency and atom economy. A promising and well-established route for the synthesis of isocyanates is the Curtius rearrangement of acyl azides. nih.govwikipedia.org This reaction is known for being a clean transformation, as the only byproduct is nitrogen gas. wikipedia.org The precursor, 1,2-oxazole-3-carbonyl azide (B81097), can be synthesized from the corresponding acid chloride and sodium azide. researchgate.net The Curtius rearrangement itself is a thermal decomposition of the acyl azide to the isocyanate. wikipedia.org
Future research will likely focus on optimizing this rearrangement to be more energy-efficient and scalable. The development of non-phosgene routes is a significant trend in isocyanate synthesis, driven by the desire to avoid the use of highly toxic phosgene (B1210022) gas. acs.org The catalyzed synthesis of carbamates from nitro or amine compounds, followed by thermal decomposition to the isocyanate, represents one such non-phosgene pathway. acs.org
Exploration of Novel Catalytic Systems for Transformations
The high reactivity of the isocyanate group makes this compound a versatile building block for a wide range of chemical transformations. The development of novel catalytic systems will be crucial for controlling the selectivity and efficiency of these reactions.
Recent advancements in catalysis for isocyanate reactions offer a glimpse into the future possibilities for this compound. For example, cobalt(III)-catalyzed C–H bond amidation with isocyanates has emerged as a convergent strategy for the synthesis of amides. nih.gov This method, which uses an air- and moisture-stable catalyst, has shown broad isocyanate scope and good functional-group compatibility. nih.gov Applying such a system to this compound could open up new avenues for creating complex molecules with potential biological activity.
The use of organometallic compounds as catalysts for isocyanate reactions, particularly in urethane (B1682113) technology, is well-established. acs.org Future research could explore the use of novel, non-tin-based catalysts for the reactions of this compound with alcohols to form urethanes, addressing environmental concerns associated with tin catalysts. google.com Furthermore, the development of catalysts for the cyclotrimerization of isocyanates to form isocyanurates could be applied to this compound, leading to the synthesis of novel polymeric materials with unique properties. rsc.org
The synthesis of fused isoxazoles is another area where novel catalytic methods are being developed. mdpi.commdpi.com While not directly involving the isocyanate group, these methods could be used to create more complex scaffolds that incorporate the this compound moiety, further expanding its synthetic utility.
Integration with Flow Chemistry and High-Throughput Synthesis Technologies
The integration of advanced manufacturing technologies like flow chemistry and high-throughput synthesis is set to revolutionize the way chemicals are produced and screened. For a reactive intermediate like this compound, these technologies offer significant advantages in terms of safety, efficiency, and scalability.
High-throughput synthesis platforms can be used to rapidly screen the reactivity of this compound with a large number of different nucleophiles, accelerating the discovery of new derivatives with desirable properties. The combination of flow chemistry and high-throughput screening can create a powerful workflow for the development of new materials and bioactive compounds based on the this compound scaffold. rsc.org The development of automated flow synthesis systems will further enhance the efficiency of this process, enabling the rapid generation of compound libraries for biological screening. rsc.org
Computational Design and Prediction of Novel Reactivity and Applications
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and materials. For a novel compound like this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) can be used to study the mechanism of reactions involving this compound, such as its cycloaddition reactions with nitrones. acs.org Such studies can help in understanding the factors that control the regioselectivity and stereoselectivity of these reactions, guiding the design of more efficient synthetic protocols. Computational methods can also be used to predict the reactivity of the isocyanate group in different chemical environments, aiding in the selection of appropriate reaction conditions. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
